molecular formula C11H13N3O2 B2773719 Methyl 5-cyano-6-(dimethylamino)-2-methylnicotinate CAS No. 860649-57-6

Methyl 5-cyano-6-(dimethylamino)-2-methylnicotinate

Cat. No. B2773719
CAS RN: 860649-57-6
M. Wt: 219.244
InChI Key: IMXUPQIJCWYODM-UHFFFAOYSA-N
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Description

“Methyl 5-cyano-6-(dimethylamino)-2-methylnicotinate” is a chemical compound with the formula C11H13N3O2 . It is also known by the registry number ZINC000020218912 . This compound is available from various suppliers for scientific research needs .


Synthesis Analysis

The synthesis of cyanoacetamides, which includes “Methyl 5-cyano-6-(dimethylamino)-2-methylnicotinate”, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives . For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can afford the target N-substituted cyanoacetamide compounds .


Chemical Reactions Analysis

Cyanoacetamide derivatives are privileged structures and are considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .

Scientific Research Applications

Cyanoacetamide Derivatives in Heterocyclic Synthesis

Methyl 5-cyano-6-(dimethylamino)-2-methylnicotinate belongs to the cyanoacetamide family. Cyanoacetamides are privileged structures known for their versatility in heterocyclic synthesis. Here’s how they contribute:

Coordination Chemistry

The cyano group’s coordination ability makes Methyl 5-cyano-6-(dimethylamino)-2-methylnicotinate relevant in coordination chemistry:

Ahmed A. Fadda & Ramy Rabie. “Cyanoacetylation of amines: recent advances in preparation methods and their synthetic uses in the formation of biologically active compounds.” Research on Chemical Intermediates, Volume 42, pages 771–811 (2016). Link

properties

IUPAC Name

methyl 5-cyano-6-(dimethylamino)-2-methylpyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c1-7-9(11(15)16-4)5-8(6-12)10(13-7)14(2)3/h5H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMXUPQIJCWYODM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=N1)N(C)C)C#N)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-cyano-6-(dimethylamino)-2-methylpyridine-3-carboxylate

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